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Compound of Interest

Compound Name: Antibacterial agent 223

Cat. No.: B3500127 Get Quote

This guide provides a comparative analysis of the safety profiles of TBI-223, a novel

oxazolidinone antibiotic in development for tuberculosis, and linezolid, an established antibiotic

of the same class. The comparison is based on available preclinical and early-phase clinical

data for TBI-223 and extensive clinical data for linezolid.

Executive Summary
TBI-223 is a next-generation oxazolidinone designed to offer a safety advantage over linezolid,

primarily by reducing the risk of myelosuppression (bone marrow suppression), a known dose-

limiting toxicity of long-term linezolid use.[1] Preclinical data suggests TBI-223 has a

significantly lower potential for inhibiting mammalian mitochondrial protein synthesis, the

mechanism believed to underlie linezolid-associated hematologic adverse events.[1][2] Early

clinical data from a Phase 1 study in healthy volunteers indicates that TBI-223 is generally safe

and well-tolerated at the doses studied.[1][3][4]

Mechanism of Action and Safety Rationale
Both TBI-223 and linezolid are oxazolidinone antibiotics that inhibit bacterial protein synthesis

by binding to the 50S ribosomal subunit.[5][6] However, linezolid's long-term use can lead to

myelosuppression, including thrombocytopenia, anemia, and neutropenia.[7][8] This toxicity is

attributed to the inhibition of protein synthesis within human mitochondria, which share

similarities with bacterial ribosomes.[1][8]
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TBI-223 was specifically engineered to have reduced activity against mammalian mitochondrial

ribosomes, thereby aiming for a wider therapeutic window and a lower propensity for

myelosuppression.[1][2]
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Caption: Comparative mechanism of action and myelosuppression pathway.

Quantitative Safety Data
Table 1: Preclinical Myelosuppression Potential
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Parameter TBI-223 Linezolid Fold Difference

Mammalian

Mitochondrial Protein

Synthesis IC₅₀

>74 µM 8 µM >9.25x higher

Bone Marrow Toxicity

Safety Margin (Rat)
10x <1x >10x wider

NOAEL (14-day Rat

Study, Female)
75 mg/kg/day 20 mg/kg/day 3.75x higher

NOAEL (14-day Rat

Study, Male)
200 mg/kg/day 20 mg/kg/day 10x higher

Data sourced from preclinical studies.[2] IC₅₀ (half-maximal inhibitory concentration) reflects

the concentration required to inhibit 50% of the process. A higher IC₅₀ suggests lower potency

for inhibition. NOAEL (No-Observed-Adverse-Effect Level).

Table 2: Clinical Adverse Events (AEs) Profile
The following table summarizes treatment-emergent adverse events (TEAEs) from the TBI-223

Phase 1 study in healthy adults and common AEs associated with linezolid from its clinical trial

program.
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Adverse Event Category
TBI-223 (Phase 1, Healthy
Volunteers)[1][3][4]

Linezolid (Comparator-
Controlled Phase III Trials)
[7][9]

Most Common AEs Headache, Dizziness, Nausea Diarrhea, Nausea, Headache

Gastrointestinal Nausea, Diarrhea, Vomiting
Diarrhea (4.3%), Nausea

(3.4%), Vomiting (1.1%)

Neurological Headache, Dizziness Headache (2.2%)

Hematologic
No significant hematologic

changes noted

Thrombocytopenia (2.4%),

Anemia, Neutropenia

Cardiovascular
Two instances of orthostatic

tachycardia (resolved)[3][4]
Minimal adverse effects

Serious AEs None reported Pneumonia (1.3%)*

Discontinuations due to AEs None reported
Occurred in <1.0% of patients

for any single AE

*Incidence not significantly different from comparator group.

Experimental Protocols
TBI-223 Phase 1 First-in-Human Studies (NCT03758612
& NCT04865536)
These studies were designed to evaluate the safety, tolerability, and pharmacokinetics of TBI-

223 in healthy adult participants.[1][4][10]
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Caption: Workflow of TBI-223 Phase 1 Clinical Trials.

Methodology:

Study Design: The program included a randomized, placebo-controlled, partially blinded,

single-ascending dose (SAD) study and a multiple-ascending dose (MAD) study.[1]

Participants: A total of 114 healthy adults were enrolled across both studies.[3][4]

Dosage: Single doses up to 2,600 mg and multiple daily doses up to 2,400 mg for 14 days

were evaluated.[3][4]

Safety Assessments: Safety and tolerability were assessed through monitoring of adverse

events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology,

chemistry, urinalysis).
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Pharmacokinetic (PK) Assessments: Blood and urine samples were collected at predefined

intervals to determine the PK profile of TBI-223.

Linezolid Phase III Comparator-Controlled Studies
The safety profile of linezolid is well-established from numerous Phase III clinical trials involving

thousands of patients.

Methodology:

Study Design: Typically randomized, double-blind, comparator-controlled trials for various

indications like nosocomial pneumonia, community-acquired pneumonia, and skin infections.

[9]

Participants: Patients with confirmed or suspected Gram-positive infections.

Dosage: Standard adult dosage is 600 mg administered intravenously or orally every 12

hours.[7]

Safety Assessments: Comprehensive monitoring of adverse events, with a particular focus

on hematologic parameters, especially for treatment durations exceeding two weeks.[7]

Detailed Safety Profile Comparison
Myelosuppression:

TBI-223: Preclinical data shows a significantly reduced potential for myelosuppression

compared to linezolid.[2] In the 14-day Phase 1 study, TBI-223 did not produce any clinically

significant hematological changes.[3][4]

Linezolid: Myelosuppression, particularly thrombocytopenia, is a known risk, especially with

treatment durations longer than two weeks.[7][11] Weekly blood count monitoring is

recommended for patients on prolonged therapy.[7]

Gastrointestinal and Neurological Effects:

TBI-223: The most common adverse events in the Phase 1 trial were mild to moderate

headache, dizziness, and nausea.[3][4]
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Linezolid: The most frequently reported drug-related adverse events in clinical trials are

diarrhea, nausea, and headache.[7][9]

Cardiovascular Safety:

TBI-223: No clinically significant ECG changes were noted.[3][4] Although a relationship

between QTc interval and drug concentration was found, the rate of QTc prolongation (>450

ms) was similar to placebo.[3][4] Two instances of self-resolving orthostatic tachycardia were

observed.[3][4]

Linezolid: Generally has minimal adverse effects on cardiovascular parameters. It is a weak,

reversible monoamine oxidase inhibitor (MAOI), requiring caution with certain foods and

medications.[7]

Conclusion
Based on available early-stage data, TBI-223 demonstrates a favorable safety and tolerability

profile in healthy volunteers. The preclinical evidence strongly suggests a reduced risk of

myelosuppression, the most significant safety concern with long-term linezolid therapy. While

TBI-223 appears to have a similar profile of mild gastrointestinal and neurological side effects,

the key differentiator lies in its potential for an improved hematologic safety margin. Further

clinical development in patient populations, particularly in long-term tuberculosis treatment

regimens, will be crucial to confirm these promising early findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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